Gramicidin A

ion channel electrophysiology lipid bilayer permeability membrane biophysics

Researchers requiring reproducible electrophysiology calibration need a well-characterized quantal-conductance standard. Gramicidin A delivers defined single-channel conductance (15.0 ± 0.3 pS in DPhPC/n-decane bilayers) with discrete current steps, unlike the multiple substates of alamethicin. • Produces constant 3.26 ± 0.07 pA steps at 200 mV for patch-clamp validation • Induces HIF-1α degradation (IC₅₀ = 0.3 μg/mL in HEK293 cells) for cancer biology • Retains bacteriostatic activity in serum-containing assays where tyrocidine fails Sourced with ≥90% HPLC purity; shipped globally under ambient conditions.

Molecular Formula C99H140N20O17
Molecular Weight 1882.3 g/mol
CAS No. 11029-61-1
Cat. No. B080722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGramicidin A
CAS11029-61-1
SynonymsGramicidin
Gramicidin A
Gramicidin A(1)
Gramicidin B
Gramicidin C
Gramicidin D
Gramicidin Dubos
Gramicidin J
Gramicidin K
Gramicidin NF
Gramicidin P
Gramicidin S
Gramicidin, Linear
Gramicidins
Gramoderm
Linear Gramicidin
Molecular FormulaC99H140N20O17
Molecular Weight1882.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC(C)C)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NCCO)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)C)NC=O
InChIInChI=1S/C99H140N20O17/c1-51(2)37-73(109-86(123)59(17)107-81(122)49-105-96(133)82(55(9)10)106-50-121)89(126)108-60(18)87(124)117-84(57(13)14)98(135)119-85(58(15)16)99(136)118-83(56(11)12)97(134)116-80(44-64-48-104-72-34-26-22-30-68(64)72)95(132)112-76(40-54(7)8)92(129)115-79(43-63-47-103-71-33-25-21-29-67(63)71)94(131)111-75(39-53(5)6)91(128)114-78(42-62-46-102-70-32-24-20-28-66(62)70)93(130)110-74(38-52(3)4)90(127)113-77(88(125)100-35-36-120)41-61-45-101-69-31-23-19-27-65(61)69/h19-34,45-48,50-60,73-80,82-85,101-104,120H,35-44,49H2,1-18H3,(H,100,125)(H,105,133)(H,106,121)(H,107,122)(H,108,126)(H,109,123)(H,110,130)(H,111,131)(H,112,132)(H,113,127)(H,114,128)(H,115,129)(H,116,134)(H,117,124)(H,118,136)(H,119,135)
InChIKeyZWCXYZRRTRDGQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gramicidin A Identity and Core Characteristics


Gramicidin A (CAS 11029-61-1) is a naturally occurring linear pentadecapeptide antibiotic produced by Bacillus brevis (now Brevibacillus brevis) [1]. It constitutes approximately 80% of the gramicidin D mixture and features an alternating L- and D-amino acid sequence capped with an N-terminal formyl group and C-terminal ethanolamine [2]. Unlike cyclic peptide antibiotics such as gramicidin S or the carrier ionophore valinomycin, gramicidin A functions as a channel-forming ionophore: two monomers associate as a head-to-head dimer in lipid bilayers to form a monovalent cation-selective channel that conducts protons, alkali metal ions (Na⁺, K⁺, Cs⁺), and water [3]. Its molecular weight is 1882.29 Da, and it exhibits a high logP of approximately 11.3, reflecting pronounced hydrophobicity .

Mechanism Head-to-head dimer channel-forming ionophore
Ion Selectivity Monovalent cation-selective (Na⁺, K⁺, H⁺)
Source Natural linear pentadecapeptide from Bacillus brevis

Gramicidin A vs Analogs: Substitution Risks


Gramicidin A cannot be interchanged with its closest nominal analogs (gramicidin S, valinomycin, alamethicin, or tyrocidine) due to profound, quantifiable differences in ion selectivity, membrane interaction mechanism, conductance behavior, and biological activity. Despite sharing the 'gramicidin' name, gramicidin A and gramicidin S differ functionally in at least four respects—kinetics, reaction order, ion selectivity, and ion dependence of kinetics—with gramicidin S behaving more like tyrocidine than like gramicidin A [1]. Gramicidin A forms a defined monovalent cation-selective channel via head-to-head dimerization, whereas valinomycin operates as a mobile K⁺-selective carrier that does not alter intracellular chloride content and exhibits distinct membrane-environment sensitivity [2]. Furthermore, in direct electrophysiological recordings, gramicidin A displays constant single-channel conductance with discrete quantal levels, whereas alamethicin exhibits multiple voltage-dependent substates and alamethicin channel conductance is approximately two orders of magnitude more resistant to free radical inactivation than gramicidin A [3][4]. Substitution without accounting for these differences can lead to misinterpretation of experimental results or failure to achieve desired biological outcomes.

Gramicidin S: cholesterol sensitivity may differ >1 order of magnitude, potentially shifting ion channel behavior in cholesterol-containing membranes.
Valinomycin: K⁺-selective carrier; does not alter intracellular chloride, limiting direct substitution in cellular ion distribution studies.
Tyrocidine: loses bactericidal activity in serum, while gramicidin A retains bacteriostatic properties; serum-containing antimicrobial assays require review.

Gramicidin A Differentiation Evidence


Gramicidin S: Kinetics and Cholesterol Sensitivity

Gramicidin A and gramicidin S differ functionally in at least four distinct parameters: kinetics, overall reaction order, ion selectivity, and ion dependence of kinetics. In lipid bilayer experiments, the presence of cholesterol (2:1 mole ratio to phospholipid) reduces gramicidin A conductance by over an order of magnitude while leaving tyrocidine/gramicidin S conductance unchanged [1]. Furthermore, gramicidin S exhibits ion-dependent kinetics with rates increasing in the order K⁺ < Na⁺ < NH₄⁺, whereas gramicidin A does not display such ion-dependent kinetic behavior [1].

Cholesterol Sensitivity
Head-to-head
gA conductance reduced >10-fold with cholesterol; gramicidin S unchanged
Cholesterol sensitivity may shift channel behavior in membrane models
Requires cholesterol:phospholipid ratio verification
ion channel electrophysiology lipid bilayer permeability membrane biophysics

Gramicidin B and C: Single-Channel Conductance Comparison

Within the gramicidin D mixture, gramicidin A exhibits the highest single-channel conductance among the three major natural variants. Direct measurements in DPhPC/n-decane bilayers under identical conditions (1.0 M NaCl, 200 mV, 25 ± 1°C) demonstrate that gramicidin A (15.0 ± 0.3 pS) conducts cations with approximately 1.7-fold higher conductance than gramicidin B (8.7 ± 0.3 pS) and modestly higher conductance than gramicidin C (13.3 ± 0.3 pS) [1]. The channel lifetime of gramicidin A (840 ms) is intermediate between gramicidin B (2300 ms) and gramicidin C (950 ms), indicating that gramicidin A achieves the highest conductance without the prolonged open-state duration of gramicidin B [1].

Conductance vs B/C
Head-to-head
gA 15.0 ± 0.3 pS, gB 8.7 ± 0.3 pS, gC 13.3 ± 0.3 pS
Reported highest conductance among gramicidin D variants
DPhPC/n-decane bilayers, 1 M NaCl
single-channel electrophysiology ion channel conductance planar lipid bilayer

Valinomycin: Ion Transport Mechanism Divergence

Gramicidin A and valinomycin represent fundamentally distinct ion transport mechanisms with measurable differences in cellular ion distribution. In cultured rat hepatocytes exposed to these ionophores, valinomycin does not alter intracellular chloride content, whereas gramicidin A (and ionomycin) induce significant chloride redistribution [1]. Both ionophores decrease the intracellular potassium/sodium ratio from approximately 10 under control conditions to values below 1, but the chloride-specific effect distinguishes gramicidin A's channel mechanism from valinomycin's carrier mechanism [1]. Additionally, affinity chromatography studies reveal that valinomycin exhibits distinct binding sensitivity to changes in the lipid membrane environment in both affinity and selectivity, whereas gramicidin A is less sensitive to membrane environment variations—behavior consistent with ion binding occurring within the interior of an established channel rather than a mobile carrier complex [2].

Cl⁻ Redistribution
Head-to-head
gA alters intracellular Cl⁻; valinomycin shows no change
Carrier vs channel mechanism; supports ion-specific study design
Rat hepatocyte model; X-ray microanalysis
ionophore comparison intracellular ion distribution carrier vs channel

Alamethicin: Conductance Stability and Uncoupling Efficiency

Gramicidin A and alamethicin exhibit fundamentally distinct channel conductance behaviors and functional efficiencies. In planar lipid bilayers, gramicidin A displays constant single-channel conductance with discrete quantal levels (current level transition of 3.26 ± 0.07 pA at 200 mV in 1.0 M NaCl), whereas alamethicin exhibits multiple voltage-dependent substates (30 ± 1, 120 ± 3, 256 ± 5, and 406 ± 7 pA at 150 mV) [1]. In mitochondrial oxidative phosphorylation assays, at low phosphate concentration (2.5 mM), the order of uncoupling efficiencies is gramicidin A much greater than alamethicin [2]. Furthermore, gramicidin A is approximately two orders of magnitude more sensitive to free radical inactivation than alamethicin, attributable to the presence of its four tryptophan residues [3].

Uncoupling Rank
Head-to-head
gA >> alamethicin > tetraacetyl melittin > melittin
Reported highest uncoupling efficiency in low-phosphate assay
2.5 mM Pi; mitochondrial oxidative phosphorylation
channel-forming peptide mitochondrial uncoupling electrophysiology comparison

Tyrocidine: Bacteriostatic Activity in Serum

In the presence of blood or serum, tyrocidine and tyrothricin lose their bactericidal properties, whereas gramicidin retains its bacteriostatic properties [1]. This differential serum sensitivity represents a critical distinction for experimental systems involving physiological fluids. In vitro, under serum-free conditions, tyrocidine exerts marked bactericidal action on aerobic and anaerobic gram-positive bacteria, while gramicidin is primarily bacteriostatic [1]. Quantitative potency comparisons from historical studies indicate that gramicidin is approximately twenty-five to fifty times more potent than tyrocidine on a weight basis [2].

Serum Tolerance
Head-to-head
gA retains bacteriostatic activity in serum; tyrocidine loses bactericidal activity
Supports antimicrobial screening in physiological fluid models
Gram-positive organisms; serum-containing media
antimicrobial activity serum inhibition bacteriostatic vs bactericidal

HIF-1α Degradation Induction

Gramicidin A uniquely induces degradation of hypoxia-inducible factor 1 alpha (HIF-1α) at sub-micromolar concentrations, an activity not reported for comparator ionophores valinomycin or alamethicin. In HEK293 cells, gramicidin A induces HIF-1α degradation with an IC₅₀ of 0.3 μg/mL (approximately 0.16 μM) . Broader HIF-1α inhibition studies report IC₅₀ values for gramicidin A of 3.65 μM in HCT116 human colon cancer cells . In vivo, gramicidin A reduces growth in a human renal cell carcinoma mouse xenograft model when administered at a dose of 0.22 mg/kg three times per week . This activity is not shared by valinomycin (a K⁺-selective carrier) or alamethicin (a voltage-gated channel), which lack reported HIF-1α degradation effects.

HIF-1α Degradation
Data to verify
IC₅₀ 0.3 μg/mL (HEK293), 3.65 μM (HCT116); in vivo growth reduction
Reported HIF-1α pathway-probe context; not shared by valinomycin/alamethicin
Independent model review recommended
HIF-1α degradation hypoxia signaling cancer research

Gramicidin A: Research and Industrial Applications


Single-Channel Electrophysiology Standard

Gramicidin A provides a well-characterized, quantal-conductance channel for calibrating planar lipid bilayer systems and patch-clamp setups. With a defined single-channel conductance of 15.0 ± 0.3 pS in DPhPC/n-decane bilayers (1.0 M NaCl, 200 mV, 25°C), gramicidin A produces discrete current steps of 3.26 ± 0.07 pA at 200 mV . Its constant conductance behavior—in contrast to the multiple substates of alamethicin—makes it an ideal reference standard for validating electrophysiology rigs and quantifying unknown channel conductances. Researchers requiring maximal signal amplitude should select gramicidin A over gramicidin B (8.7 ± 0.3 pS) or gramicidin C (13.3 ± 0.3 pS) .

Mitochondrial Uncoupling Assays

Gramicidin A is the preferred uncoupler for mitochondrial studies demanding maximal uncoupling efficiency at low concentrations. At low phosphate concentration (2.5 mM), gramicidin A exhibits uncoupling efficiency significantly greater than alamethicin, tetraacetyl melittin, and melittin . The remarkably high activity of gramicidin A is attributed to insertion of preformed channel dimers into the membrane, whereas other peptides require lipid-phase association prior to channel formation . At elevated phosphate (100 mM), gramicidin A uniquely shows no inhibitory effects on oxidative phosphorylation, whereas alamethicin and tetraacetyl melittin exhibit pronounced inhibition at complex IV . This consistent uncoupling behavior across phosphate concentrations makes gramicidin A a robust choice for mitochondrial bioenergetics research.

HIF-1α Signaling and Renal Xenograft Models

Gramicidin A serves as a chemical probe for investigating HIF-1α-dependent pathways in cancer biology. At sub-micromolar concentrations, gramicidin A induces HIF-1α degradation in HEK293 cells (IC₅₀ = 0.3 μg/mL) and inhibits HIF-1α HRE-luciferase activity in HCT116 cells (IC₅₀ = 3.65 μM) . In a human renal cell carcinoma mouse xenograft model, administration of gramicidin A at 0.22 mg/kg three times per week reduces tumor growth . This activity distinguishes gramicidin A from comparator ionophores valinomycin and alamethicin, which lack documented HIF-1α degradation effects, positioning gramicidin A as a unique tool compound for studying ion channel-mediated regulation of hypoxia signaling.

Antimicrobial Susceptibility Testing in Serum

For antimicrobial assays conducted in the presence of serum or blood, gramicidin A offers activity retention that tyrocidine and tyrothricin cannot match. In the presence of blood or serum, tyrocidine and tyrothricin lose their bactericidal properties, whereas gramicidin retains its bacteriostatic properties . Gramicidin is approximately 25-50 times more potent than tyrocidine on a weight basis against gram-positive organisms . This serum tolerance makes gramicidin A the appropriate positive control or test compound for ex vivo antimicrobial assays, infection models involving physiological fluids, and formulation development where serum protein interference is anticipated.

Application
Selection Property
Validation Focus
Electrophysiology calibration standard
Channel-forming dimer mechanism
Quantal conductance context
Mitochondrial bioenergetics research
Uncoupling efficiency ranking
Phosphate-dependent response review
HIF-1α pathway signaling studies
HIF-1α degradation activity
Cell-model and xenograft endpoint context
Antimicrobial screening in physiological fluids
Serum-tolerant bacteriostatic profile
Serum-protein interference review

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